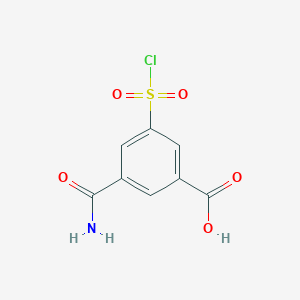
3-Carbamoyl-5-(chlorosulfonyl)benzoic acid
説明
3-Carbamoyl-5-(chlorosulfonyl)benzoic acid is a useful research compound. Its molecular formula is C8H6ClNO5S and its molecular weight is 263.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that sulfonyl halides, such as 3-carbamoyl-5-(chlorosulfonyl)benzoic acid, are often used in the synthesis of novel anthranilic acid class of pparδ (peroxisome proliferator-activated receptor δ) partial agonists .
Mode of Action
It is known that sulfonyl halides can participate in various chemical reactions, including substitutions and additions, due to the good leaving group ability of the sulfonyl group .
Biochemical Pathways
If it acts as a pparδ agonist, it could potentially influence lipid metabolism, inflammation, and energy homeostasis .
Result of Action
If it acts as a pparδ agonist, it could potentially influence gene expression related to lipid metabolism, inflammation, and energy homeostasis .
生物活性
3-Carbamoyl-5-(chlorosulfonyl)benzoic acid, with the CAS number 1099186-87-4, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a chlorosulfonyl group, which may enhance its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be depicted as follows:
This compound contains:
- A carbamoyl group (-C(=O)NH2)
- A chlorosulfonyl group (-SO2Cl)
- A benzoic acid backbone
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The chlorosulfonyl moiety may interact with nucleophilic sites in enzymes, potentially inhibiting their function.
- Modulation of Signaling Pathways : It may influence various signaling pathways, particularly those related to inflammation and cell proliferation.
Cytotoxicity and Antiproliferative Effects
In vitro studies on related compounds suggest potential cytotoxic effects against cancer cell lines. For instance, benzoic acid derivatives have been reported to induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression .
Anti-inflammatory Properties
Compounds containing sulfonyl groups are often evaluated for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Research Findings
Recent studies have explored the structure-activity relationships (SAR) of benzoic acid derivatives, providing insights into how modifications can enhance biological activity. For example, the introduction of halogens or sulfonyl groups has been shown to increase potency against specific targets .
Case Studies
- Antimicrobial Activity : A study evaluating the antimicrobial properties of similar compounds found that modifications in the sulfonyl group significantly affected activity against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessment : In a comparative analysis involving various benzoic acid derivatives, compounds with chlorosulfonyl modifications demonstrated enhanced cytotoxicity against Hep-G2 liver cancer cells, suggesting that this compound may possess similar properties .
Data Table: Biological Activity Summary
特性
IUPAC Name |
3-carbamoyl-5-chlorosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5S/c9-16(14,15)6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H2,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUSMLVZXXQCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















